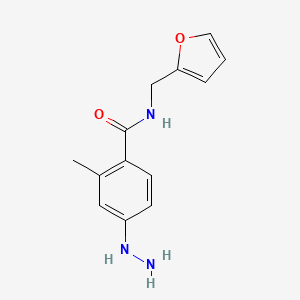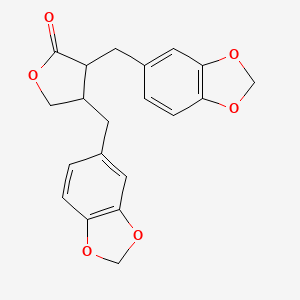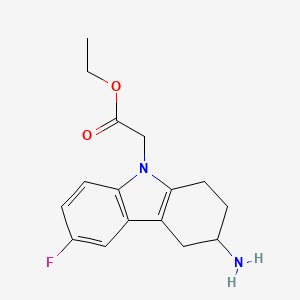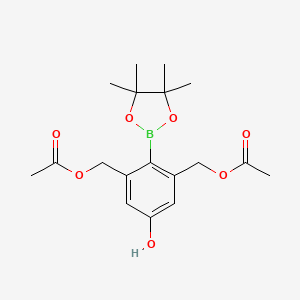![molecular formula C8H2Br2N2O2 B14798719 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole](/img/structure/B14798719.png)
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole is a heterocyclic compound that features a fused oxazole and benzoxazole ring system with bromine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminophenol derivatives and brominated aromatic compounds. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole and benzoxazole rings.
Cyclization and Condensation: The compound can form additional fused ring systems through cyclization and condensation reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to changes in the electronic structure of the compound.
Aplicaciones Científicas De Investigación
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole has several scientific research applications, including:
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors, due to its electronic properties and stability.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds, enabling the development of new synthetic methodologies and reaction pathways.
Mecanismo De Acción
The mechanism of action of 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole include other benzoxazole derivatives, such as:
- 4,8-dibromo-2,6-diethyl-[1,3]oxazolo[5,4-f][1,3]benzoxazole
- 2,6-dimethyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can significantly influence its reactivity and properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H2Br2N2O2 |
|---|---|
Peso molecular |
317.92 g/mol |
Nombre IUPAC |
2,6-dibromo-[1,3]oxazolo[5,4-f][1,3]benzoxazole |
InChI |
InChI=1S/C8H2Br2N2O2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H |
Clave InChI |
MBPFGKMZNJHMRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC3=C1OC(=N3)Br)OC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazineacetamide, 4-ethyl-N-[4-[[2-[[2-fluoro-5-(trifluoromethyl)phenyl]amino]-1-methyl-1H-benzimidazol-5-yl]oxy]-2-pyridinyl]-](/img/structure/B14798640.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)

![6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B14798651.png)
![2-Phenylethyl [1-(2,2-dicyanoethenyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14798659.png)
![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14798666.png)
![benzyl (2S)-4-amino-5-[4-(5-chloro-2-fluorophenyl)phenyl]-2-(ethoxymethyl)-2-methylpentanoate](/img/structure/B14798687.png)


![3,4-dimethyl-N-[(E)-pyridin-3-ylmethylidene]aniline](/img/structure/B14798699.png)


![Olean-12-en-28-oicacid, 3-[(O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-glucopyranosyl-(1(R)2)-a-L-arabinopyranosyl)oxy]-, (3b)-](/img/structure/B14798724.png)

